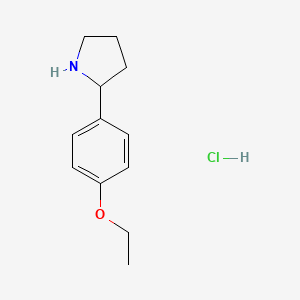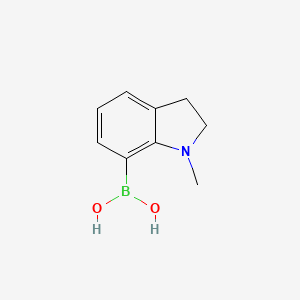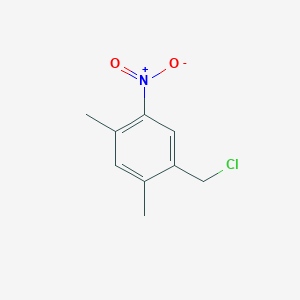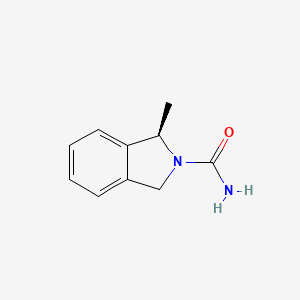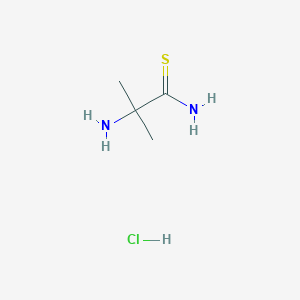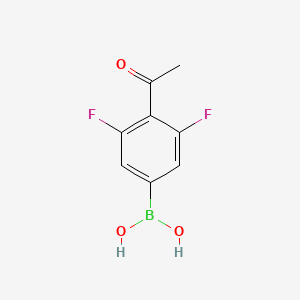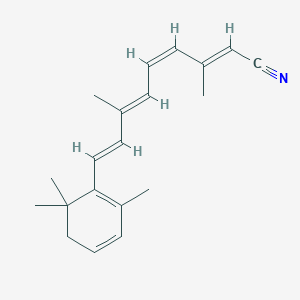
7-Dehydrocholesterol Oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dehydrocholesterol Oleate is a compound derived from the esterification of 7-Dehydrocholesterol with oleic acid 7-Dehydrocholesterol, a sterol found in animal tissues, is a precursor to vitamin D3 Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Oleate typically involves the esterification of 7-Dehydrocholesterol with oleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Dehydrocholesterol Oleate can undergo various chemical reactions, including:
Oxidation: The double bonds present in both 7-Dehydrocholesterol and oleic acid make the compound susceptible to oxidation. Common oxidizing agents include ozone and oxygen-centered free radicals.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium.
Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 7-Dehydrocholesterol and oleic acid.
Common Reagents and Conditions:
Oxidation: Ozone, oxygen-centered free radicals.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 7-Dehydrocholesterol and oleic acid.
Reduction: Saturated derivatives of this compound.
Substitution: 7-Dehydrocholesterol and oleic acid.
Wissenschaftliche Forschungsanwendungen
7-Dehydrocholesterol Oleate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of sterol esters under various conditions.
Biology: The compound is studied for its role in cellular membranes and its potential effects on membrane fluidity and function.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of vitamin D3 analogs and other steroidal drugs.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 7-Dehydrocholesterol Oleate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The ester linkage allows for the controlled release of 7-Dehydrocholesterol and oleic acid, which can then participate in various biochemical pathways. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Cholesterol Oleate: Similar in structure but derived from cholesterol instead of 7-Dehydrocholesterol.
Ergosterol Oleate: Derived from ergosterol, a sterol found in fungi.
Sitosterol Oleate: Derived from sitosterol, a plant sterol.
Uniqueness: 7-Dehydrocholesterol Oleate is unique due to its dual role as a precursor to vitamin D3 and its potential antioxidant properties. Its ability to influence membrane fluidity and function sets it apart from other sterol esters.
Eigenschaften
Molekularformel |
C45H76O2 |
|---|---|
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1 |
InChI-Schlüssel |
PYEXWYYCAOKUQC-BJEGVENASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


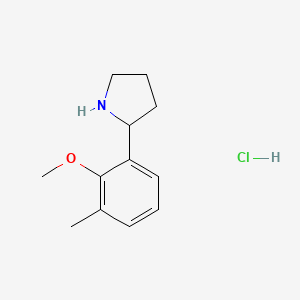

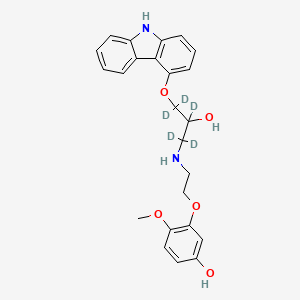
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
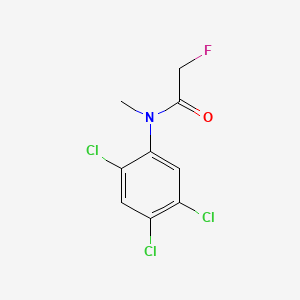
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)

